molecular formula C9H13N3O3 B1277868 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol CAS No. 82576-75-8

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol

Cat. No.: B1277868
CAS No.: 82576-75-8
M. Wt: 211.22 g/mol
InChI Key: LGZSBRSLVPLNTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol involves several steps. One common synthetic route includes the reaction of 4-amino-2-methyl-5-nitroaniline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

Properties

IUPAC Name

2-(4-amino-2-methyl-5-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-4-7(10)9(12(14)15)5-8(6)11-2-3-13/h4-5,11,13H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSBRSLVPLNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231887
Record name HC Violet no. 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82576-75-8
Record name HC Violet 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82576-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Violet no. 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082576758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Violet no. 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC VIOLET NO. 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7XO4T22K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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